2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide
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Overview
Description
2-Fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride, 2-aminoethanol, and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 2-fluoro-N-(2-oxoethyl)-N-methylbenzamide.
Reduction: Formation of 2-fluoro-N-(2-hydroxyethyl)-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-(2-hydroxyethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group and the fluorine atom play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
- 2-Fluoro-N-(2-hydroxyethyl)-N-methylbenzylamine
- 2-Fluoro-N-(2-oxoethyl)-N-methylbenzamide
Comparison:
- 2-Fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is unique due to the presence of both a hydroxyethyl group and a methyl group, which confer specific chemical and biological properties.
- 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline differs by having a nitro group, which significantly alters its reactivity and potential applications.
- 2-Fluoro-N-(2-hydroxyethyl)-N-methylbenzylamine has a benzylamine group instead of a benzamide, affecting its chemical behavior and biological interactions.
- 2-Fluoro-N-(2-oxoethyl)-N-methylbenzamide contains a carbonyl group instead of a hydroxyethyl group, influencing its oxidation-reduction potential and reactivity.
Properties
IUPAC Name |
2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUIJGYFFXONNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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